molecular formula C12H14O2 B14064704 (R,Z)-4-Phenylbut-3-en-2-yl acetate

(R,Z)-4-Phenylbut-3-en-2-yl acetate

Cat. No.: B14064704
M. Wt: 190.24 g/mol
InChI Key: DSWDNUYFUXOVBI-HSTULFTRSA-N
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Description

3-Buten-2-ol, 4-phenyl-, acetate, (2R,3Z)- (9CI) is an organic compound with the molecular formula C12H14O2. It is a derivative of 3-buten-2-ol, 4-phenyl-, where the hydroxyl group is replaced by an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 4-phenyl-, acetate, (2R,3Z)- typically involves the esterification of 3-buten-2-ol, 4-phenyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 4-phenyl-, acetate, (2R,3Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 3-buten-2-ol, 4-phenyl-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Buten-2-ol, 4-phenyl-, acetate, (2R,3Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 4-phenyl-, acetate, (2R,3Z)- involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-ol: The parent alcohol from which the acetate derivative is synthesized.

    (E)-4-Phenylbut-3-en-2-ol: A stereoisomer with different spatial arrangement of atoms.

    α-Methyl-γ-phenylallyl alcohol: Another derivative with a similar structure.

Uniqueness

3-Buten-2-ol, 4-phenyl-, acetate, (2R,3Z)- is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its parent alcohol.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

[(Z,2R)-4-phenylbut-3-en-2-yl] acetate

InChI

InChI=1S/C12H14O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8-/t10-/m1/s1

InChI Key

DSWDNUYFUXOVBI-HSTULFTRSA-N

Isomeric SMILES

C[C@H](/C=C\C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(C=CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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